molecular formula C22H14F2N8O2S B10957880 13-(difluoromethyl)-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

13-(difluoromethyl)-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10957880
M. Wt: 492.5 g/mol
InChI Key: VYEVETMSBIGZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “13-(difluoromethyl)-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” is a highly complex organic molecule featuring multiple functional groups and a tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core tetracyclic structure, introduction of the difluoromethyl group, and attachment of the nitropyrazole and phenyl groups. Each step would require specific reagents, catalysts, and reaction conditions, such as:

    Formation of the core structure: This might involve cyclization reactions using strong acids or bases.

    Introduction of the difluoromethyl group: This could be achieved through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST).

    Attachment of the nitropyrazole group: This might involve nucleophilic substitution reactions.

    Attachment of the phenyl group: This could be done through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to maximize yield and minimize costs. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The nitropyrazole group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or organolithium compounds.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound’s unique structure and functional groups make it a candidate for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigation of its potential as a drug candidate for treating diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of the difluoromethyl group and the nitropyrazole moiety might confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C22H14F2N8O2S

Molecular Weight

492.5 g/mol

IUPAC Name

13-(difluoromethyl)-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C22H14F2N8O2S/c1-11-7-16(32(33)34)29-30(11)9-15-27-21-19-18(25-10-31(21)28-15)17-13(12-5-3-2-4-6-12)8-14(20(23)24)26-22(17)35-19/h2-8,10,20H,9H2,1H3

InChI Key

VYEVETMSBIGZRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NN3C=NC4=C(C3=N2)SC5=C4C(=CC(=N5)C(F)F)C6=CC=CC=C6)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.